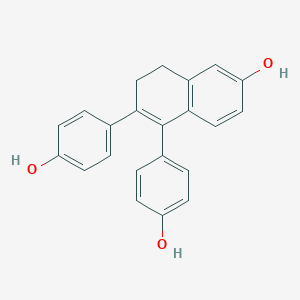
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene, also known as BH-NH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH-NH belongs to the family of naphthoquinones and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is not fully understood, but it is believed to involve multiple pathways. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene also activates the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dose and administration route for 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene.
Direcciones Futuras
There are several future directions for the research on 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. One area of interest is the development of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene in animal models and clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. This could lead to the development of new drugs targeting specific pathways involved in inflammation and cancer. Finally, the synthesis of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more potent and selective drugs.
Métodos De Síntesis
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene can be synthesized through a multistep reaction process from commercially available starting materials. The synthesis process involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography.
Propiedades
Número CAS |
103088-13-7 |
|---|---|
Nombre del producto |
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene |
Fórmula molecular |
C22H18O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5,6-bis(4-hydroxyphenyl)-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C22H18O3/c23-17-6-1-14(2-7-17)20-11-5-16-13-19(25)10-12-21(16)22(20)15-3-8-18(24)9-4-15/h1-4,6-10,12-13,23-25H,5,11H2 |
Clave InChI |
PASBUURMLXIFEU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Otros números CAS |
103088-13-7 |
Sinónimos |
1,2-bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene BHP-DHN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



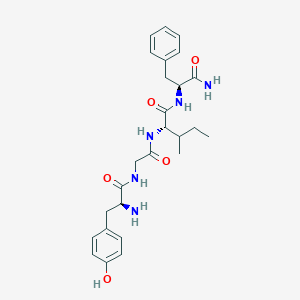


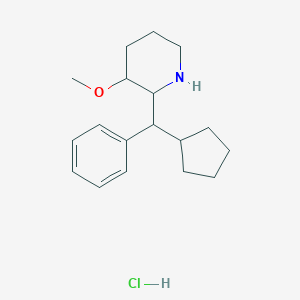
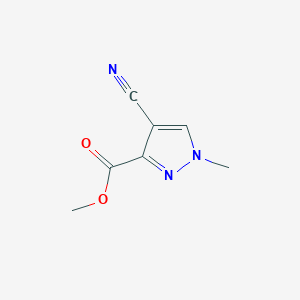
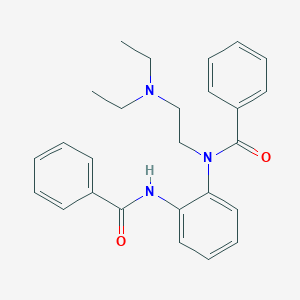

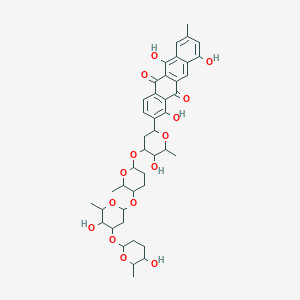
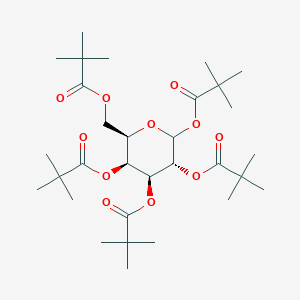
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
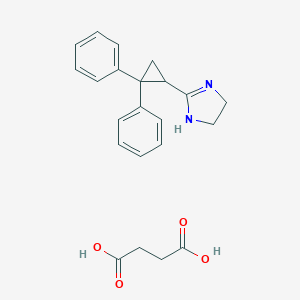


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)